3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
“Compound X” , belongs to the class of heterocyclic pyrazoles . Its chemical structure features a pyrrolopyrazole core with various functional groups attached. The compound’s systematic name is quite a mouthful, but its structure is fascinating! Let’s break it down:
3-(2-hydroxyphenyl): This part of the compound contains a hydroxyphenyl group at position 3.
4-[4-(methylsulfanyl)phenyl]: Here, we have a methylsulfanylphenyl group at position 4.
5-(pyridin-4-ylmethyl): The pyridin-4-ylmethyl group is attached at position 5.
4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: The core structure is a dihydropyrrolopyrazolone, which is fused with a pyrazole ring.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. For example:
Condensation and Cyclization: Starting from suitable aromatic precursors (such as phenols, anilines, and pyridines), the hydroxyphenyl, methylsulfanylphenyl, and pyridin-4-ylmethyl groups are introduced. Cyclization of the resulting intermediate forms the core dihydropyrrolopyrazolone structure.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods prioritize yield, cost-effectiveness, and safety.
Chemical Reactions Analysis
Reactions::
Oxidation: The hydroxyphenyl group can undergo oxidation to form a quinone or other oxidized derivatives.
Reduction: Reduction of the pyrazolone ring can yield the corresponding dihydropyrrolopyrazole.
Substitution: Substitution reactions can modify the phenyl and pyridine rings.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) can reduce the pyrazolone ring.
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) can be employed.
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may yield quinones, while reduction leads to the dihydropyrrolopyrazole.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use this compound as a versatile building block for designing novel heterocyclic molecules.
Medicinal Chemistry: It serves as a scaffold for drug discovery.
Biological Activity: Investigating its effects on enzymes, receptors, or cellular pathways.
Drug Development:
Materials Science: Applications in organic electronics, sensors, and materials with specific properties.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific protein targets or modulation of cellular signaling pathways.
Comparison with Similar Compounds
While Compound X is unique due to its specific substituents and fused ring system, similar compounds include Compound Y) and Compound Z). These analogs share structural features but differ in substituents and properties.
: Reference 1 : Reference 2 : Reference 3
Properties
Molecular Formula |
C24H20N4O2S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(4-methylsulfanylphenyl)-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H20N4O2S/c1-31-17-8-6-16(7-9-17)23-20-21(18-4-2-3-5-19(18)29)26-27-22(20)24(30)28(23)14-15-10-12-25-13-11-15/h2-13,23,29H,14H2,1H3,(H,26,27) |
InChI Key |
YYUFQXIAEUUXSM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
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